ethyl 1-(4-methylphenyl)-4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
ethyl 1-(4-methylphenyl)-4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-methylphenyl)-4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form an intermediate hydrazone. This intermediate then undergoes cyclization with 2-(2-methylanilino)-2-oxoethoxy acetic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
ethyl 1-(4-methylphenyl)-4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
ethyl 1-(4-methylphenyl)-4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-(4-methylphenyl)-4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[2-(4-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
- Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
ethyl 1-(4-methylphenyl)-4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to its specific substitution pattern and the presence of both anilino and pyridazine moieties. This combination imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Properties
IUPAC Name |
ethyl 4-[2-(2-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-4-30-23(29)22-19(31-14-20(27)24-18-8-6-5-7-16(18)3)13-21(28)26(25-22)17-11-9-15(2)10-12-17/h5-13H,4,14H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGFWMUDWBPELC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC=C2C)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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